

An In-depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-1,5-naphthalenedisulfonic acid
Cat. No.:	B168413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-1,5-naphthalenedisulfonic acid**, a significant intermediate in the synthesis of azo dyes and a molecule of interest in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential as an antiviral agent.

Core Chemical and Physical Properties

2-Amino-1,5-naphthalenedisulfonic acid, also known as 5-sulfo-Tobias acid, is a beige-colored powder. Its fundamental structure consists of a naphthalene backbone substituted with an amino group and two sulfonic acid groups. This compound is highly soluble in water.

Property	Value
IUPAC Name	2-aminonaphthalene-1,5-disulfonic acid
CAS Number	117-62-4
Molecular Formula	C ₁₀ H ₉ NO ₆ S ₂
Molecular Weight	303.31 g/mol
Melting Point	>300°C
Water Solubility	4494 mg/L at 25°C (estimated)
logP	-1.85 (estimated)

Spectroscopic Data

A comprehensive spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid has been conducted, providing insights into its structural and electronic characteristics. The following tables summarize key spectroscopic data.

¹H and ¹³C NMR Spectral Data

While specific peak assignments from experimental data are not readily available in all public sources, PubChem provides references to ¹H and ¹³C NMR spectra.[\[1\]](#) For detailed analysis, researchers are directed to specialized spectral databases.

FT-IR Spectral Data

Fourier Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amino group)
~1600	N-H bending (amino group)
~1200-1100	S=O stretching (sulfonic acid)
~1050-1000	S-O stretching (sulfonic acid)

Note: The above are expected ranges for the functional groups present. A detailed vibrational spectrum analysis has been reported by S. Muthu et al. in Spectroscopy Letters.[2]

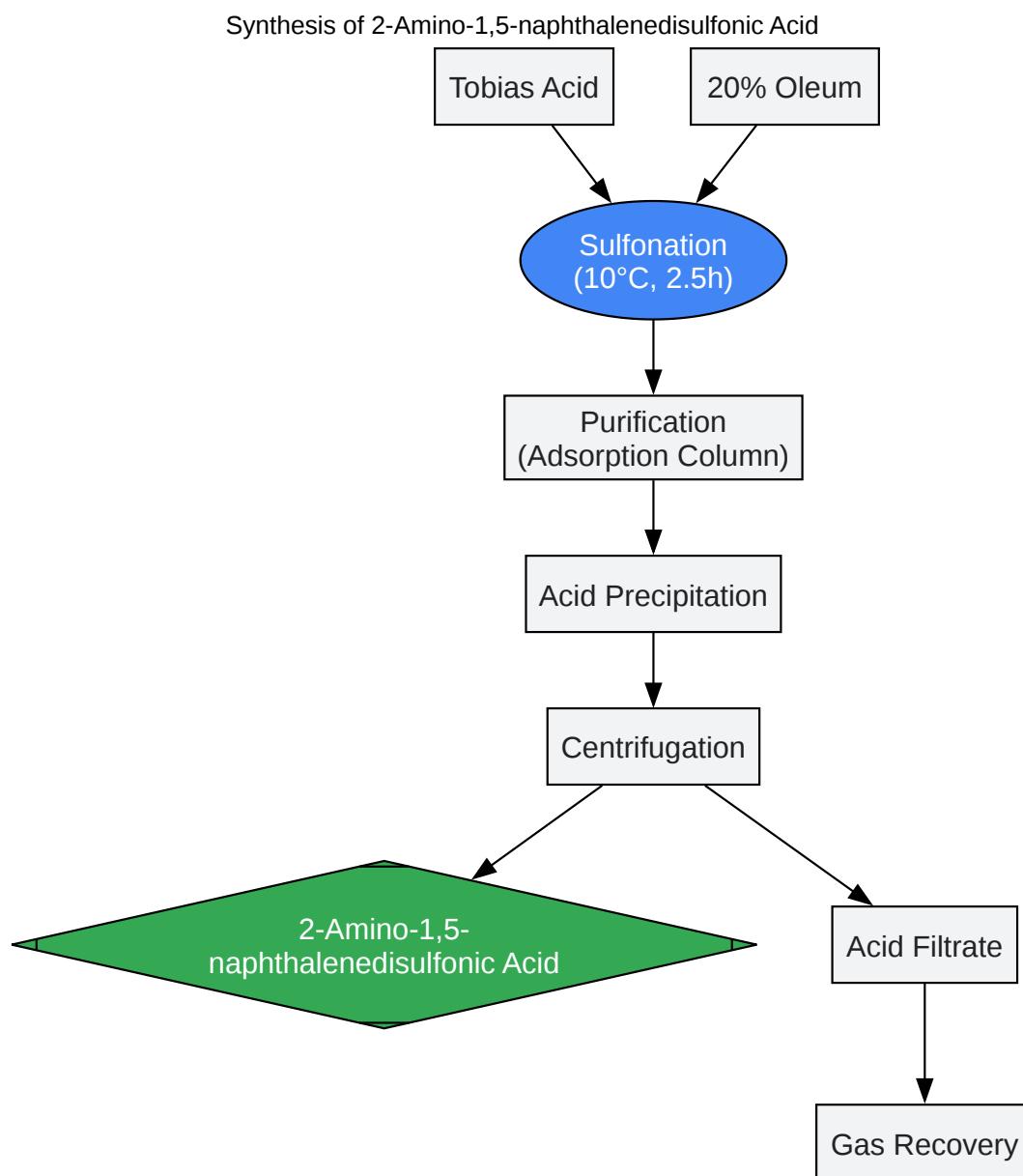
UV-Vis Absorption Data

The UV-visible absorption spectrum of **2-amino-1,5-naphthalenedisulfonic acid** is influenced by the solvent. Computational studies by S. Muthu and colleagues have explored these electronic properties.[2] Generally, naphthalenesulfonic acid derivatives exhibit strong absorption in the UV region.

Experimental Protocols

Synthesis of Salt-Free 2-Amino-1,5-naphthalenedisulfonic Acid

The following protocol is adapted from a patented method for preparing high-purity, salt-free **2-amino-1,5-naphthalenedisulfonic acid**.


Materials:

- 2-Amino-1-naphthalenesulfonic acid (Tobias acid)
- 20% Oleum
- Refrigerated water

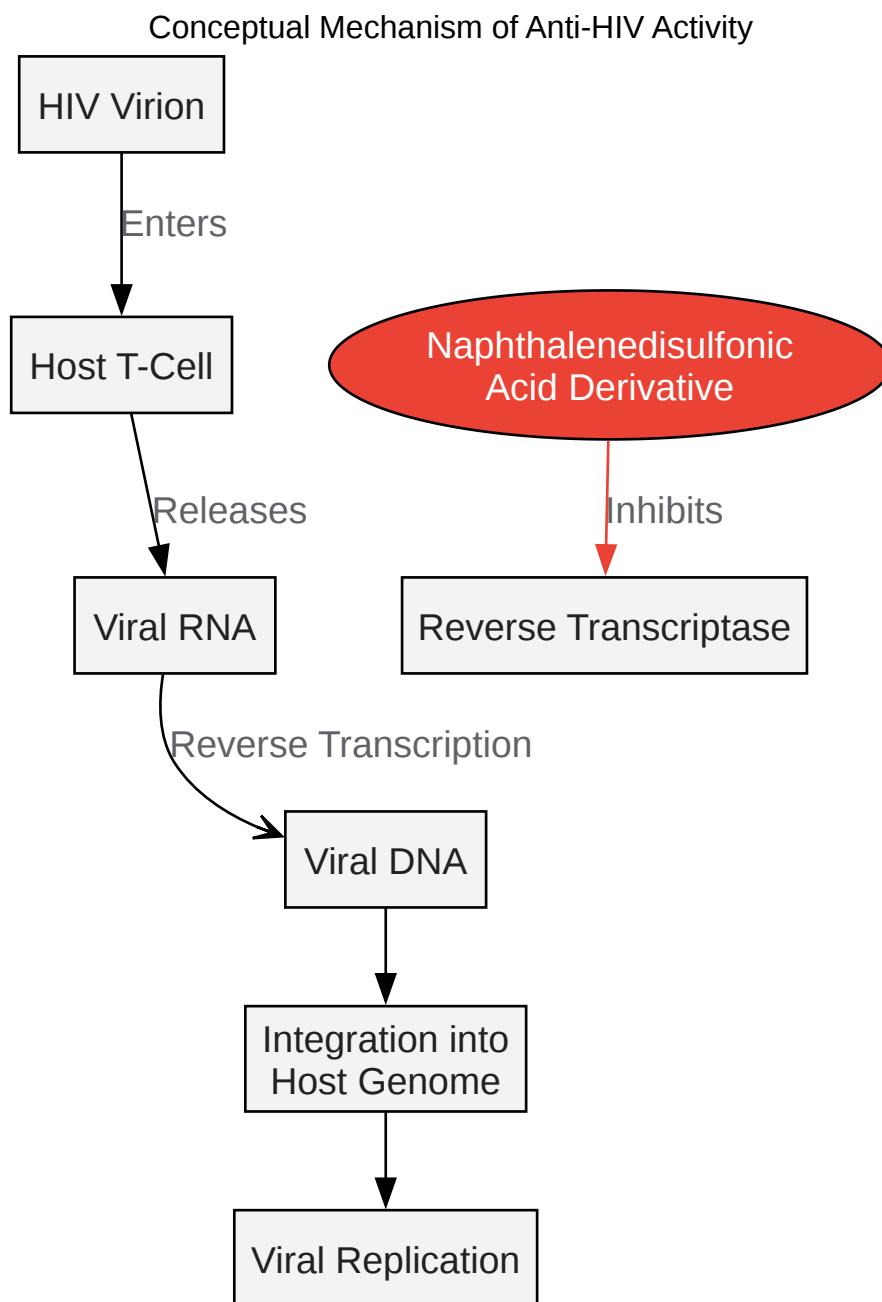
Procedure:

- **Sulfonylation Reaction:** In a five-necked flask equipped with a sickle formula agitator, condenser, and thermometer, add 500 grams of 20% oleum.
- Cool the oleum to 10°C with refrigerated water while stirring.
- Slowly add 100 grams of Tobias acid to the cooled oleum.
- After the addition is complete, continue the reaction for 2.5 hours at 10°C.
- **Purification of Sulfonated Liquid:** The resulting sulfonated liquid is passed through one or more absorption pillars containing adsorbents to obtain a refined sulfonated liquid.
- **Acid Precipitation:** The refined sulfonated liquid is then subjected to acid eduction.
- **Centrifugation and Filtration:** The precipitated product is separated by centrifugation.
- **Refining Acid Filtrate:** The acid filtrate can be recycled.
- **Recovery of Gases:** Sulfuric acid tail gas and SO₃ gas are recovered.

This method is reported to yield a product with a purity of over 98.5% (HPLC) and an industrial yield greater than 93.5%.

[Click to download full resolution via product page](#)

Synthesis Workflow


Biological Activity and Potential in Drug Development

Derivatives of naphthalenedisulfonic acid have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

Studies have revealed that certain naphthalenesulfonic acid analogs can inhibit HIV-1 and HIV-2. A bis(3-amino-1,5-naphthalenedisulfonic acid) derivative has been identified as a potent inhibitor of HIV-1 induced cytopathogenicity.

Mechanism of Action: The primary mechanism of antiviral activity is believed to be the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These compounds have also been shown to inhibit the formation of syncytia (giant cells), a hallmark of HIV infection.

[Click to download full resolution via product page](#)

Antiviral Mechanism

Experimental Protocols for Antiviral Assays

HIV Reverse Transcriptase Inhibition Assay (General Protocol):

This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.

- A reaction mixture is prepared containing the HIV-1 RT enzyme, a template-primer (such as poly(A)-oligo(dT)), and deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., ^3H -dTTP).
- The test compound (e.g., a naphthalenedisulfonic acid derivative) is added to the reaction mixture at various concentrations.
- The reaction is incubated to allow for DNA synthesis.
- The newly synthesized DNA is precipitated and collected on a filter.
- The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
- The concentration of the compound that inhibits RT activity by 50% (IC_{50}) is determined.

Cytopathogenicity Assay in MT-4 Cells (General Protocol):

This assay assesses the ability of a compound to protect cells from the cytopathic effects of HIV infection.

- MT-4 cells, a human T-cell line highly susceptible to HIV, are seeded in a 96-well plate.
- The test compound is added to the wells at various concentrations.
- The cells are then infected with a known amount of HIV.
- The plates are incubated for several days.
- Cell viability is determined using a colorimetric method, such as the MTT assay, which measures mitochondrial activity.
- The concentration of the compound that protects 50% of the cells from virus-induced death (EC_{50}) is calculated.

Toxicology and Safety

The safety profile of **2-amino-1,5-naphthalenedisulfonic acid** is an important consideration.

Toxicity Data	Value
Oral LD ₅₀ (Rat)	5430 mg/kg
Skin Irritation (Rabbit)	Mild (500 mg/24h)
Eye Irritation (Rabbit)	Moderate (20 mg/24h)
Aquatic Toxicity	No data available

Note: This data is for the parent compound and may not be representative of all its derivatives.

GHS Hazard Statements:

- H319: Causes serious eye irritation.[\[1\]](#)

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Amino-1,5-naphthalenedisulfonic acid is a versatile chemical with established applications in the dye industry and emerging potential in the field of drug development. Its derivatives have demonstrated noteworthy anti-HIV activity, warranting further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. As with all chemical research, appropriate safety precautions should be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168413#2-amino-1-5-naphthalenedisulfonic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

